2-(2-Chloroethyl)oxirane
Overview
Description
2-(2-Chloroethyl)oxirane, also known as this compound, is an organic compound with the molecular formula C4H7ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its reactivity and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chloroethyl)oxirane can be synthesized through several methods. One common approach involves the reaction of allyl chloride with a peracid, such as peracetic acid, to form the epoxide ring. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the epoxidation of allyl chloride using a peracid. This method is favored due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions.
Ring-Opening Reactions: Reagents such as water, alcohols, and amines are used to open the epoxide ring. These reactions often require acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2-hydroxyethyl derivatives and other substituted compounds.
Ring-Opening Reactions: Products vary based on the nucleophile, including diols, amino alcohols, and thiol derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-(2-Chloroethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxides and other cyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of epoxy resins, coatings, and adhesives due to its reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)oxirane involves its reactivity with nucleophiles. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. When a nucleophile attacks the carbon atom in the epoxide ring, the ring opens, leading to the formation of a new compound. This mechanism is central to its use in various chemical reactions and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin (2-(chloromethyl)oxirane): Similar in structure but with a different substitution pattern.
2-(2-Chlorophenoxy)methyl)oxirane: Contains a phenoxy group instead of an ethyl group.
2-(4-Chlorophenyl)oxirane: Contains a phenyl group with a chlorine substitution.
Uniqueness
2-(2-Chloroethyl)oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-(2-chloroethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-2-1-4-3-6-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWKILGNDJEIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13067-79-3, 948594-94-3 | |
Record name | 2-(2-Chloroethyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-4-Chloro-1,2-epoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-chloroethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-CHLOROETHYL)OXIRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFM9F15P0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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